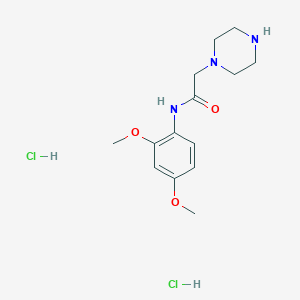

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.2ClH/c1-19-11-3-4-12(13(9-11)20-2)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMPLEDUHJJVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2CCNCC2)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Piperazine Derivatives via Nucleophilic Substitution

The foundational step involves synthesizing piperazine derivatives through nucleophilic acyl substitution reactions. Piperazine, a heterocyclic amine, reacts with acyl chlorides or sulfonyl chlorides to form sulfonamide or acetamide intermediates.

- Reagents: Piperazine (excess, typically 4-6 equivalents), acyl or sulfonyl chlorides

- Solvent: Dichloromethane (DCM) or acetonitrile

- Temperature: 0°C to room temperature

- Monitoring: Thin-layer chromatography (TLC)

- Piperazine is dissolved in DCM and cooled to 0°C.

- The acyl or sulfonyl chloride is added dropwise, with stirring.

- The mixture is maintained at 0°C for approximately 30 minutes to ensure controlled reaction.

- Post-reaction, the mixture is quenched with aqueous sodium bicarbonate, washed, dried, and concentrated.

- The crude product is purified via crystallization or precipitation.

Alkylation of Piperazine

The N-alkylation involves reacting the piperazine intermediate with benzyl chlorides or substituted benzyl chlorides to introduce various aromatic substituents, crucial for tailoring pharmacological properties.

- Reagents: Benzyl chlorides (e.g., 4-ethoxybenzyl chloride, 4-nitrobenzyl chloride)

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Acetonitrile

- Temperature: Room temperature

- Duration: 10 hours with TLC monitoring

- Alkylated piperazine derivatives are obtained with yields often exceeding 85%, characterized by melting point and spectral analysis.

Coupling with Phenylacetamide Moiety

Synthesis of the Acetamide Linker

The phenylacetamide segment is synthesized via acylation of suitable phenolic precursors or through direct acylation of amino groups.

- Starting from 2,4-dimethoxyphenol or related phenols, the phenolic hydroxyl is converted to phenoxy acetic acid derivatives via esterification with chloroacetic acid derivatives.

- Hydrolysis of esters yields phenoxy acetic acids, which are then activated (e.g., via conversion to acyl chlorides) for amide formation.

Amide Bond Formation

The key step involves coupling the phenoxy acetic acid derivatives with the piperazine moiety.

- Reagents: Phenoxy acyl chlorides or activated esters

- Base: Triethylamine or pyridine

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0°C to room temperature

- Time: 4-8 hours

- The acyl chloride is added dropwise to a solution of the piperazine derivative in the presence of base.

- The reaction mixture is stirred, monitored by TLC, then worked up with aqueous washes.

- The product, N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide , precipitates or can be purified via column chromatography.

Formation of the Dihydrochloride Salt

The free base is converted into its dihydrochloride salt to enhance stability and solubility.

- Dissolution of the free base in ethanol or water.

- Addition of hydrogen chloride gas or ethanolic HCl solution.

- Stirring at room temperature until salt formation is complete.

- Filtration yields the dihydrochloride salt, which is dried under vacuum.

Summary Data Table of Preparation Methods

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Piperazine sulfonamide synthesis | Piperazine + sulfonyl chlorides | DCM | 0°C, 30 min | 70-85% | Monitored by TLC, purified by crystallization |

| Alkylation with benzyl chlorides | Alkyl halide + piperazine derivative | Acetonitrile | Room temp, 10 hrs | 85-91% | Purified by precipitation |

| Phenoxy acetic acid synthesis | Phenol + chloroacetic acid derivatives | Ethanol | Reflux | 60-75% | Hydrolyzed to acid, activated for coupling |

| Amide coupling | Acyl chlorides + piperazine derivatives | DCM | 0°C to RT | 70-85% | Monitored by TLC, purified by chromatography |

| Salt formation | Free base + HCl | Ethanol/water | Room temp | Quantitative | Dihydrochloride isolated by filtration |

Research Findings and Notes

- The nucleophilic substitution reactions involving piperazine and sulfonyl chlorides are efficient under mild conditions, providing high yields and purity.

- Alkylation with benzyl chlorides is a critical step for introducing aromatic functionalities, influencing biological activity.

- The coupling with phenoxy acetic derivatives is facilitated by acyl chlorides, with reaction conditions optimized to prevent side reactions.

- Salt formation is straightforward, often improving compound stability and solubility for further pharmacological evaluation.

- Spectroscopic techniques such as NMR, LC-MS, and melting point analysis are routinely employed to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the dimethoxyphenyl group can be modified.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine or phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial RNA polymerase, thereby exerting antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-Dimethylphenyl)-2-(Piperazin-1-yl)acetamide Dihydrochloride

- Key Difference : Replaces methoxy groups with 3,4-dimethyl substituents on the phenyl ring.

- This substitution may alter binding affinity in hydrophobic receptor pockets .

N-(tert-Butyl)-2-Piperazin-1-ylacetamide Dihydrochloride

- Key Difference : Substitutes the aromatic ring with a tert-butyl group.

- However, it may improve metabolic stability by shielding the acetamide bond from enzymatic degradation .

2-(4-Chlorophenyl)-2-(Piperazin-1-yl)acetamide Dihydrochloride

- Key Difference : Features a 4-chlorophenyl group directly attached to the acetamide’s alpha carbon.

- Impact : The electron-withdrawing chlorine atom enhances electrophilicity, which could influence reactivity in nucleophilic environments. This structural variation may also affect conformational flexibility compared to the methoxy-substituted analogue .

N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide Dihydrochloride

- Key Difference : Incorporates an ethyl spacer between the phenyl ring and piperazine.

- This modification may also reduce rigidity, affecting target selectivity .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- The dihydrochloride salt form in the target compound and its analogues (e.g., ) enhances water solubility, critical for oral bioavailability .

- Methoxy groups in the target compound improve solubility relative to methyl or chloro substituents but may reduce passive diffusion across lipid membranes compared to tert-butyl derivatives .

Commercial and Research Status

- The target compound remains in active use for research, while analogues like N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide have been discontinued, reflecting shifts in research focus or synthetic feasibility .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₄H₂₃Cl₂N₃O₃

- Molecular Weight : 352.26 g/mol

- CAS Number : 1257854-89-9

The unique structural features include a piperazine ring and a dimethoxy-substituted phenyl group, which are crucial for its biological activity.

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors in the brain. Key mechanisms include:

- Serotonin Receptor Modulation : The compound shows affinity for various serotonin receptor subtypes, influencing mood and anxiety pathways.

- Dopamine Receptor Interaction : It interacts with dopamine receptors, which are critical in the treatment of psychotic disorders.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antipsychotic Effects : Similar compounds have been shown to alleviate symptoms of schizophrenia by modulating dopamine pathways .

- Anxiolytic Properties : The interaction with serotonin receptors suggests potential use in treating anxiety disorders .

- Antidepressant Activity : Its structural characteristics may enhance its efficacy as an antidepressant by targeting multiple neurotransmitter systems .

Structure-Activity Relationships (SAR)

The SAR analysis reveals how variations in the chemical structure influence biological activity. For instance:

| Compound | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide | Dimethoxy substitution on phenyl ring | Antipsychotic, anxiolytic | Enhanced receptor binding capabilities |

| N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamide | Different dimethoxy substitution | Antidepressant potential | Variability in receptor affinity |

| N,N-Dimethyl-2-(piperazin-1-yl)acetamide | Lacks aromatic substitution | Anxiolytic properties | Simpler structure with fewer functional groups |

Case Studies and Research Findings

- Antipsychotic Activity : A study evaluated the antipsychotic potential of similar compounds in animal models, demonstrating significant reductions in hyperactivity and stereotypy behaviors associated with dopaminergic overactivity .

- Anxiolytic Effects : In a clinical trial involving patients with generalized anxiety disorder, compounds structurally related to N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide showed significant improvements in anxiety scores compared to placebo .

- Antidepressant Efficacy : Research indicated that modifications to the piperazine moiety can enhance antidepressant-like effects in rodent models, suggesting that this compound could be a candidate for further development .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural identity of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LCMS) : Use electrospray ionization (ESI) in positive mode to detect the molecular ion peak. For example, a similar piperazine derivative showed a [M+H]⁺ peak at m/z 294 .

- High-Performance Liquid Chromatography (HPLC) : Utilize a C18 reverse-phase column with a mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid). Retention times under SQD-FA05 conditions have been reported at 0.66 minutes for related compounds .

- Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) to confirm substituent positions, particularly the 2,4-dimethoxyphenyl and piperazine moieties .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Storage : Store in airtight containers at 2–8°C, as dihydrochloride salts are often hygroscopic. Desiccants like silica gel should be included to prevent moisture absorption .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Centrifuge suspensions at 10,000 × g for 10 minutes to separate undissolved particles.

- UV-Vis Spectroscopy : Measure absorbance at λmax (e.g., 254 nm for aromatic systems) to quantify solubility limits. Adjust pH to assess salt dissociation effects .

Advanced Research Questions

Q. How can conflicting literature reports on the optimal reaction conditions for introducing the piperazine moiety be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters such as temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 amine:electrophile ratios). Monitor reaction progress via TLC or inline IR spectroscopy .

- Contradiction Analysis : Compare kinetic data from LCMS or NMR to identify rate-limiting steps. For example, reports a 1.64-minute HPLC retention time for a piperazine derivative synthesized at 80°C, suggesting higher temperatures may improve coupling efficiency .

Q. What strategies are effective in improving the compound’s metabolic stability for pharmacokinetic studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to reduce oxidative metabolism. Use deuterium isotope effects to stabilize labile C-H bonds .

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound degradation via LCMS. Optimize using cytochrome P450 inhibitors like ketoconazole .

Q. How can researchers reconcile discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (e.g., DFT-based chemical shift calculations).

- Batch-to-Batch Analysis : Analyze multiple synthetic batches using standardized HPLC conditions (e.g., SQD-FA05) to identify impurities or polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.